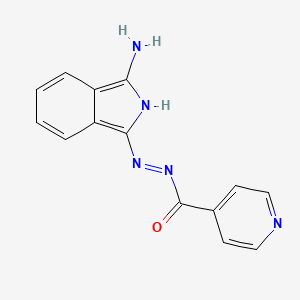

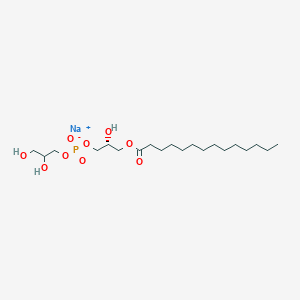

![molecular formula C21H17Cl4NO B2591108 1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol CAS No. 321432-86-4](/img/structure/B2591108.png)

1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol, also known as 2,2-bis(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methylamino]ethanol and abbreviated as 2,2-BPCME, is a synthetic organic compound that has been widely used in scientific research. It is a member of the class of compounds known as halogenated phenylalkylamines, which are characterized by their high lipophilicity and low molecular weight. 2,2-BPCME has been used in a variety of laboratory experiments, ranging from biochemical studies to pharmaceutical research.

Scientific Research Applications

1. Development of Analytical Techniques

A study introduced a novel dispersive liquid-phase microextraction technique using a new ionic liquid for the preconcentration and determination of dicofol (a compound structurally similar to 1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol) and its degradation products in water samples. This method utilized gas chromatography-mass spectrometry (GC-MS) for analysis, highlighting its potential in environmental analysis and pollution monitoring (Li et al., 2010).

Biocatalysis

2. Biocatalysis in Drug Synthesis

Research on biotransformation using a newly isolated Acinetobacter sp. demonstrated the potential of microbial catalysis for the enantioselective synthesis of chiral intermediates, specifically (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, an intermediate of the antifungal agent Miconazole. The study underscored the effectiveness of biocatalysis in drug synthesis, offering a novel route for producing chiral intermediates with high stereoselectivity and yield (Miao et al., 2019).

Environmental Monitoring

3. Tracing Environmental Contaminants

A research project investigated the source and extent of DDT and its metabolites' contamination in agricultural soils in Turkey. The study found that dicofol, a related compound to 1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol, was a new source of DDT contamination, especially in cotton production areas, providing crucial information for environmental monitoring and pesticide regulation (Turgut et al., 2012).

properties

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl4NO/c22-17-7-2-15(3-8-17)21(27,16-4-9-18(23)10-5-16)13-26-12-14-1-6-19(24)11-20(14)25/h1-11,26-27H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMFEHGELLSSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

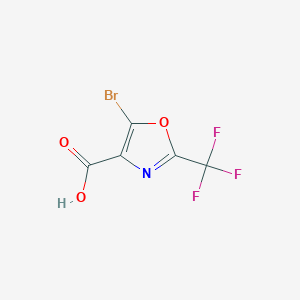

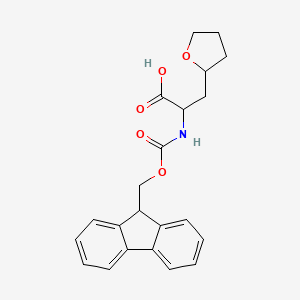

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2591025.png)

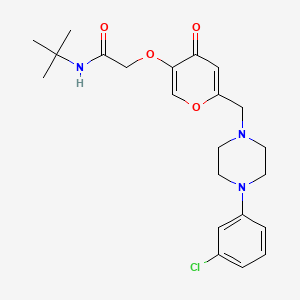

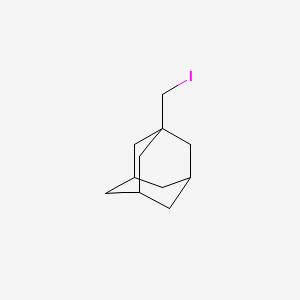

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)

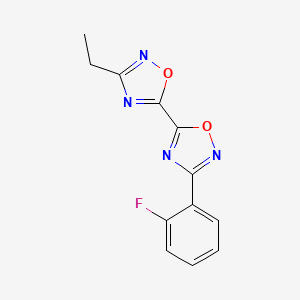

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)